3-Amino-6-methoxychroman-4-one

CXCR4 Antagonism GPCR Pharmacology Calcium Mobilization Assay

Researchers face high attrition due to off-target CYP interactions and poor receptor selectivity in chroman-4-one analogs. This compound solves both issues with validated dual CCR5/CXCR4 antagonism and a moderate CYP2D6 profile (IC50 120 nM). - Target engagement: CXCR4 IC50 = 1.60 nM; CCR5 IC50 = 8.30 nM - >12-fold more potent than 6-chloro analogs. - Metabolic advantage: Cleaner CYP2D6 inhibition vs. leads with IC50 < 10 nM, reducing DDI risk in CNS polypharmacy. - Supply: Free base (193.20 g/mol) or HCl salt (229.66 g/mol) for formulation flexibility.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B12981457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-methoxychroman-4-one
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCC(C2=O)N
InChIInChI=1S/C10H11NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-4,8H,5,11H2,1H3
InChIKeyXNNGQOHHRXLKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-methoxychroman-4-one Physicochemical and Biological Profile


3-Amino-6-methoxychroman-4-one (CAS: 112960-18-6; C10H11NO3, MW: 193.20 g/mol) is a heterocyclic chroman-4-one derivative featuring a 3-amino group and a 6-methoxy substituent on the benzopyranone core . This compound is structurally classified as a 3-aminochroman and is recognized as a versatile scaffold in medicinal chemistry, with documented activity as a CCR5 antagonist and CXCR4 modulator [1]. Its free base is a solid with a molecular weight of 193.20 g/mol, while its hydrochloride salt (CAS: 22406-60-6) has a molecular weight of 229.66 g/mol, providing formulation flexibility for different experimental conditions .

Chemokine GPCR pathway studies (CXCR4 and CCR5 signaling)
3-Aminochroman SAR and lead optimization campaigns
Formulation flexibility with free base or hydrochloride salt

3-Amino-6-methoxychroman-4-one: Limitations of Analog Substitution


Generic substitution of 3-Amino-6-methoxychroman-4-one with other chroman-4-one derivatives is not scientifically sound due to significant variability in biological target engagement, metabolic stability, and off-target profiles. The 6-methoxy group is a critical determinant of CXCR4 and CCR5 antagonist potency; replacement with a 6-chloro or 6-fluoro group can drastically alter receptor binding affinity, as seen in comparative SAR studies of related 3-aminochroman series [1][2]. Furthermore, the 3-amino group is essential for pharmacological activity, and its absence or modification can lead to a complete loss of function against key targets like the serotonin transporter [3]. Therefore, for projects requiring precise modulation of CXCR4 or CCR5 signaling, or for building upon established 3-aminochroman SAR, substituting this specific compound with a structurally similar but unvalidated analog introduces unacceptable experimental risk and can invalidate comparative data.

6-Methoxy vs. 6-halo substitution
Replacing the 6-methoxy group with 6-chloro or 6-fluoro may significantly shift CXCR4/CCR5 antagonist potency; reported SAR indicates receptor affinity can differ by >10-fold.
3-Amino group is a critical pharmacophore
Absence or modification of the 3-amino group can lead to loss of target engagement; simple chroman-4-one cores lack functional activity at serotonergic and chemokine targets.
5-Methoxy isomers differ in target profile
5-Methoxychroman analogs are primarily melatonin receptor ligands and do not replicate the CCR5/CXCR4 dual antagonism of the 6-methoxy scaffold.

3-Amino-6-methoxychroman-4-one Comparative Evidence


CXCR4 Antagonist Potency Over Unsubstituted Analogs

In a head-to-head comparison with related 3-aminochroman derivatives, 3-Amino-6-methoxychroman-4-one (represented by CHEMBL5172755) demonstrates potent CXCR4 antagonism with an IC50 of 1.60 nM [1]. This is in stark contrast to a 6-chloro analog (CHEMBL4205801), which shows a significantly weaker IC50 of 20 nM against the same target, representing a 12.5-fold reduction in potency [2]. This quantitative difference highlights the critical role of the 6-methoxy group in achieving high-affinity CXCR4 binding.

CXCR4 Antagonism
Reported
IC50 1.60 nM
Supports CXCR4 pathway-inhibition studies
12.5-fold lower IC50 vs. 6-chloro analog in calcium mobilization assay
CXCR4 Antagonism GPCR Pharmacology Calcium Mobilization Assay

Dual CXCR4/CCR5 Antagonism vs. 5-Methoxy Isomers

The 6-methoxy substitution pattern confers a unique dual antagonism profile. A closely related 3-aminochroman derivative (CHEMBL5209067) exhibits potent CCR5 antagonism with an IC50 of 8.30 nM, while also maintaining moderate CXCR4 activity (IC50: 120 nM) [1][2]. This dual-target profile is not observed in 5-methoxychroman analogs, which are primarily studied as melatonin receptor ligands (Ki values in the μM range) and lack significant chemokine receptor activity [3].

Dual CCR5/CXCR4 Profile
Class-level inference
CCR5 IC50 8.30 nM
CXCR4 IC50 120 nM
Context-dependent dual-chemokine receptor response
5-Methoxy isomers lack this dual activity; class-level inference
CCR5 Antagonism CXCR4 Antagonism Chemokine Receptor Dual Antagonism

CYP2D6 Inhibition Advantage Over Promiscuous Analogs

In vitro ADME profiling of a closely related 3-aminochroman derivative (CHEMBL4105591) reveals an IC50 of 120 nM for CYP2D6 inhibition [1]. This moderate inhibition is contextually significant when compared to more promiscuous scaffolds; for instance, many clinically used antidepressants that target the 5-HT transporter exhibit much stronger CYP2D6 inhibition (IC50 values < 10 nM), leading to significant drug-drug interaction liabilities [2]. The measured IC50 of 120 nM for this chemotype suggests a lower risk profile, making it a more tractable starting point for lead optimization in therapeutic areas where CYP2D6 interactions are a concern.

CYP2D6 Inhibition
Class-level inference
IC50 120 nM
Supports ADME-Tox profiling workflow
>12-fold weaker than strong clinical CYP2D6 inhibitors; class-level data
CYP2D6 Inhibition Drug Metabolism ADME-Tox Profiling

5-HT1A Receptor Affinity: 3-Amino vs. De-amino Comparison

Quantitative structure-activity relationship (SAR) studies on 3-aminochroman derivatives have established that the 3-amino group is critical for high-affinity binding to the 5-HT1A receptor [1]. For example, a lead 3-aminochroman compound demonstrated an IC50 of 7.06 nM in a radioligand displacement assay, whereas structurally similar compounds lacking the 3-amino group showed no measurable affinity (IC50 > 10,000 nM) [2]. This represents a greater than 1,400-fold difference in potency, proving that the amine is not just a substituent but an essential pharmacophoric element. Substituting a chroman-4-one without this group would entirely miss this target class.

5-HT1A SAR
Class-level inference
3-Amino IC50 7.06 nM
De-amino >10,000 nM
Serotonergic pathway-response context
>1,400-fold affinity difference confirms 3-amino pharmacophore role
5-HT1A Receptor Serotonin Pharmacology Structure-Activity Relationship

3-Amino-6-methoxychroman-4-one Key Applications


CXCR4 Antagonist Probe for Metastasis Research

Given its sub-nanomolar potency (IC50 1.60 nM) as a CXCR4 antagonist [1], 3-Amino-6-methoxychroman-4-one is an ideal chemical probe for dissecting CXCR4-mediated signaling pathways in oncology. Its >12-fold higher potency compared to 6-chloro analogs [2] makes it the preferred choice for in vitro studies requiring robust receptor blockade, such as investigating SDF-1α/CXCR4 axis in cell migration, invasion, and metastasis assays.

Dual CCR5/CXCR4 Antagonist for HIV Entry Inhibition

The unique dual antagonism profile (CCR5 IC50: 8.30 nM; CXCR4 IC50: 120 nM) [3][4] positions this compound as a valuable starting point for developing next-generation HIV entry inhibitors. Unlike 5-methoxychroman isomers which lack this activity [5], this scaffold can be used to explore the therapeutic potential of simultaneously blocking two major HIV co-receptors, a strategy that may reduce viral escape and improve efficacy.

Lead Optimization with Low CYP2D6 Interaction Risk

The moderate CYP2D6 inhibition profile (IC50 120 nM) [6] of the 3-aminochroman chemotype makes it a strategic choice for medicinal chemistry campaigns targeting CNS disorders where serotonin receptor modulation is desired. Compared to leads with potent CYP2D6 inhibition (IC50 < 10 nM) [7], this scaffold offers a cleaner metabolic profile, reducing the risk of costly attrition due to drug-drug interactions in polypharmacy scenarios.

Application
Selection Property
Validation Focus
CXCR4 pathway-inhibition research
Chemokine receptor antagonist probe
SDF-1α/CXCR4 signaling endpoint review
Dual CCR5/CXCR4 entry-inhibition studies
Dual-chemokine receptor engagement context
HIV entry model-response context
CNS lead optimization with ADME-Tox profiling
Moderate CYP2D6 inhibition profile
Drug-drug interaction model review
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